Enhanced Nasal Absorption Rate Compared to L-Tyrosine
Methyl N-Acetyl-L-tyrosine, as a representative carboxylic ester of L-tyrosine, demonstrates a significantly enhanced rate of nasal absorption compared to the parent amino acid. In an in-situ rat nasal perfusion model, carboxylic esters of L-tyrosine were absorbed 4 to 10 times faster than L-tyrosine [1]. This enhancement is attributed to the absence of the negative charge on the carboxylate moiety, which facilitates membrane permeation [1].
| Evidence Dimension | Nasal Absorption Rate (Relative) |
|---|---|
| Target Compound Data | 4 to 10-fold faster absorption compared to L-tyrosine |
| Comparator Or Baseline | L-Tyrosine |
| Quantified Difference | 4-10x |
| Conditions | In-situ rat nasal perfusion model |
Why This Matters
For intranasal formulation development, selecting a tyrosine ester derivative over the free amino acid can lead to a 4-10 fold increase in bioavailability, directly impacting dose requirements and therapeutic efficacy.
- [1] Huang CH, et al. Mechanism of nasal absorption of drugs. II: Absorption of L-tyrosine and the effect of structural modification on its absorption. J Pharm Sci. 1985;74(12):1298-301. View Source
